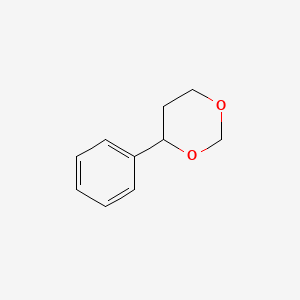

4-Phenyl-1,3-dioxane

Description

The study of heterocyclic compounds is a vast and intricate field, with 1,3-dioxane (B1201747) derivatives holding a place of prominence due to their versatile applications. 4-Phenyl-1,3-dioxane, in particular, has garnered attention for its unique combination of a rigid dioxane ring and a reactive phenyl group, making it a valuable subject of investigation.

The 1,3-dioxane ring system is a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. wikipedia.org This structural motif is not merely a synthetic curiosity; it is found in several natural products and is widely employed in organic synthesis. thieme-connect.de One of the primary roles of the 1,3-dioxane framework is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,3-diols. thieme-connect.deorganic-chemistry.org This protective function is crucial in multi-step syntheses where specific functional groups need to be shielded from reaction conditions. The stability of 1,3-dioxanes under basic, reductive, and oxidative conditions, coupled with their lability towards acid-catalyzed hydrolysis, makes them an ideal choice for this purpose. thieme-connect.de

The conformational behavior of 1,3-dioxanes has been a subject of intense study. Like cyclohexane, they preferentially adopt a chair-like conformation, which is the most thermodynamically stable arrangement. thieme-connect.desmolecule.com The presence of the two C-O bonds, which are shorter than C-C bonds, leads to more significant diaxial interactions between substituents. thieme-connect.de This conformational rigidity and the stereochemical implications thereof are critical in asymmetric synthesis and in understanding the biological activity of molecules containing this framework.

Research surrounding this compound is multifaceted, exploring its synthesis, chemical reactivity, and potential applications. As an intermediate in organic synthesis, its derivatives are investigated for their potential pharmacological properties in drug development. smolecule.com Furthermore, its structural characteristics make it a candidate for utilization in the creation of polymeric materials. smolecule.com

The synthesis of this compound is a significant area of research, with the Prins condensation being a prominent method. This reaction involves the acid-catalyzed reaction of styrene (B11656) with formaldehyde (B43269). smolecule.comresearchgate.net Various catalysts, including phosphotungstic acid, sulfuric acid, and trifluoromethanesulfonic acid, have been employed to enhance the efficiency and selectivity of this synthesis. smolecule.comresearchgate.net The development of more environmentally benign and recyclable catalysts is an ongoing effort in this field. researchgate.net

The chemical reactivity of this compound is another key focus. Studies have explored its reactions with various reagents, such as acetic anhydride (B1165640) and dichlorocarbene (B158193), leading to the formation of acetylated and chlorinated derivatives, respectively. smolecule.comacs.org These investigations provide insights into the compound's ability to participate in various chemical transformations.

Furthermore, the stereochemistry of this compound and its derivatives is of considerable interest. The enantiomeric forms of related dioxane systems have been shown to exhibit different olfactory properties, highlighting the importance of stereochemical purity in certain applications. smolecule.com

Below are data tables summarizing the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | Colorless liquid |

| Density | 1.111 g/mL at 25°C |

| Boiling Point | 250-251°C at 1013 hPa |

| Refractive Index | 1.530 at 20°C |

Data sourced from multiple consistent experimental determinations. smolecule.comnih.gov

Table 2: Synthesis Methods for this compound

| Method | Description | Catalysts |

|---|

| Prins Condensation | Reaction of styrene with formaldehyde under acidic conditions. | Phosphotungstic acid, Sulfuric acid, Trifluoromethanesulfonic acid |

The Prins condensation is a primary route for the synthesis of this compound. smolecule.comresearchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJRILMVFLGCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCOC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870772 | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11218 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

772-00-9 | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,3-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxane, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Phenyl 1,3 Dioxane and Its Derivatives

Prins Condensation Reactions as a Primary Synthetic Route

The Prins condensation, involving the acid-catalyzed reaction of an alkene with an aldehyde, is a cornerstone for synthesizing 4-phenyl-1,3-dioxane. Styrene (B11656) and formaldehyde (B43269) (often in the form of paraformaldehyde or formalin) are common starting materials.

Significant effort has been dedicated to developing efficient and reusable catalysts for the Prins cyclization.

Heterogeneous catalysts offer advantages such as ease of separation, recyclability, and reduced environmental impact.

Mesoporous SBA-15: Sulfonic acid-functionalized SBA-15 (SBA-15-SO₃H) has demonstrated high activity and selectivity for the Prins condensation of styrene with formaldehyde, achieving nearly 100% conversion of styrene and selectivity towards this compound under optimized conditions, particularly when using dichloromethane (B109758) as a solvent. This catalyst is thermally stable and hydrothermally robust, with consistent performance over multiple cycles. iitm.ac.inresearchgate.netcapes.gov.briitm.ac.in

Sulfated Zirconia (SZ): Sulfated zirconia has emerged as an efficient and reusable acid catalyst for this reaction. When synthesized by impregnating with 2N sulfuric acid, SZ shows high selectivity (93%) and near-complete conversion of styrene (≈100%), with the catalyst remaining effective after three recycles. researchgate.netorcid.orgresearchgate.netslideshare.netppisr.res.in

ZnAlMCM-41: Mesoporous ZnAlMCM-41 catalysts have also been employed for the Prins cyclization of styrene with paraformaldehyde to synthesize this compound. The W-ZnAlMCM-41(75) variant exhibits particularly high catalytic activity and selectivity compared to other microporous and mesoporous catalysts. This catalyst system is reusable and can be used with both paraformaldehyde and formalin. researchgate.netsmolecule.comresearchgate.netrsc.orgiith.ac.in

Other Zeolites: Various zeolites, including H-Beta, HZSM-5, and H-mordenite, have been investigated, with H-Beta showing promise in certain applications. researchgate.netresearchgate.netextrica.com

Homogeneous catalysts have also been explored, offering high activity but often facing challenges with separation and recyclability.

Trifluoromethanesulfonic Acid (TfOH): Trifluoromethanesulfonic acid is noted as an effective catalyst for the synthesis of 1,3-dioxanes from formalin and styrene, enhancing reaction efficiency. researchgate.netsmolecule.com Other homogeneous catalysts, such as Wells-Dawson type heteropoly acids and trifluoromethanesulfonic acid, have been examined, with yields for dioxane formation reported between 92-95%. researchgate.netresearchgate.net

Molecular Iodine/Bis(trifluoromethanesulfonyl)imide Salts: A catalytic protocol utilizing molecular iodine in combination with bis(trifluoromethanesulfonyl)imide salts has been developed for the Prins reaction. This system allows for low catalyst loading and effects the condensation of styrenes with aliphatic aldehydes to form rac-1,3-dioxanes with high yields (up to 92%) and diastereoselectivities. thieme-connect.comresearchgate.netacs.orgmpg.de

The Prins reaction mechanism typically begins with the protonation of the carbonyl reactant by an acid catalyst, forming an oxonium ion. This activated species then undergoes electrophilic addition with the alkene (e.g., styrene) to generate a carbocationic intermediate. chemeurope.comwikipedia.org

The fate of this carbocationic intermediate dictates the product distribution:

Dioxane Formation: In the presence of excess formaldehyde and under specific conditions (e.g., low temperature), the carbocation can react with another formaldehyde molecule. Subsequent ring closure leads to the formation of the 1,3-dioxane (B1201747) ring. chemeurope.comwikipedia.orgbeilstein-journals.org DFT calculations suggest that the formation of 1,3-dioxanes can proceed via a hemiacetal intermediate, which undergoes ring closure. beilstein-journals.org

Other Products: Depending on reaction conditions, other products like 1,3-diols or allylic alcohols can also be formed through nucleophilic capture by water or elimination of a proton, respectively. chemeurope.comwikipedia.orgbeilstein-journals.orgnih.gov

Exploration of Catalytic Systems for Prins Cyclization

Alternative Synthetic Pathways for this compound and Substituted Analogs

While the Prins condensation is dominant, other multi-step approaches can be employed.

Alternative routes may involve the formation of the dioxane ring through different strategies. For instance, diols containing pre-existing phenyl groups can be cyclized with carbonyl compounds. Another conceptual approach could involve α-substituted aldehydes and reductive conditions, though specific examples for this compound using these exact methods are less detailed in the provided search results compared to the Prins reaction.

Functional Group Interconversions on Pre-formed Dioxane Rings

Once the this compound core structure is established, various functional groups attached to the ring system can be selectively modified through interconversion reactions. These transformations allow for the synthesis of diverse derivatives with tailored properties.

One notable strategy involves the oxidation of hydroxyl functionalities to carbonyl groups. For instance, a primary alcohol substituent on a pre-formed 2-phenyl-1,3-dioxane (B8809928) ring can be oxidized to an aldehyde using Swern oxidation conditions, employing reagents such as oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in the presence of a base like triethylamine (B128534) nih.gov. This process yields an α,β-unsaturated aldehyde, which can then be subjected to further reactions like Wittig olefination nih.gov.

Conversely, the reduction of ketone functionalities offers another pathway for functional group interconversion. Specifically, the reduction of a 5-oxo-2-phenyl-1,3-dioxane precursor can lead to the formation of 5-hydroxy-2-phenyl-1,3-dioxane derivatives. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent. For example, L-Selectride can selectively reduce the ketone to yield the cis-5-hydroxy isomer, while lithium aluminum hydride (LiAlH₄) typically affords the trans-5-hydroxy isomer as a major component of the product mixture lookchem.com.

| Substrate/Precursor | Reagent/Conditions | Product | Yield | Notes | Citation |

| (4S,6R)-6-Isopropyloxycarbonylmethyl-2-phenyl-1,3-dioxane | Swern oxidation (Oxalyl chloride, DMSO, Et₃N) | (4S,6R)-4-[(E)-3-oxoprop-1-enyl]-6-isopropyloxycarbonylmethyl-2-phenyl-1,3-dioxane | High | Oxidation of a primary alcohol to an aldehyde. | nih.gov |

| 5-Oxo-2-phenyl-1,3-dioxane | L-Selectride (THF, −78 °C) | cis-5-Hydroxy-2-phenyl-1,3-dioxane | 50% | Stereoselective reduction of the ketone to the cis-alcohol. | lookchem.com |

| 5-Oxo-2-phenyl-1,3-dioxane | LiAlH₄ (THF) | trans-5-Hydroxy-2-phenyl-1,3-dioxane (as a major component of a mixture) | 87% | Reduction of the ketone to the alcohol, yielding a cis/trans mixture with a trans preference. | lookchem.com |

Strategies for Stereoselective Synthesis of this compound Isomers

The synthesis of this compound and its derivatives often requires precise control over stereochemistry to obtain specific isomers, which can significantly influence their physical and biological properties. Several strategies have been developed to achieve this stereocontrol.

Asymmetric Prins Reaction: A powerful approach for the stereoselective synthesis of 1,3-dioxanes, including those with a phenyl substituent, is the asymmetric Prins reaction. This reaction typically involves the condensation of an alkene, such as styrene (an aryl olefin), with an aldehyde, like formaldehyde thieme-connect.comacs.org. By employing chiral catalysts, such as chiral imino-imidodiphosphates (iIDPs), the reaction can proceed enantioselectively, yielding 1,3-dioxanes with high enantiomeric excesses acs.org. Earlier work demonstrated the utility of asymmetric Prins reactions for the selective synthesis of specific isomers of substituted 4-phenyl-1,3-dioxanes, such as 2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394) thieme-connect.com. The use of solid acid catalysts like sulfonic acid-functionalized mesoporous SBA-15 (SBA-15-SO₃H) has also shown high selectivity for the formation of this compound from styrene and formaldehyde researchgate.netiitm.ac.in.

Diastereoselective Acetalization and Ketalization: The formation of the 1,3-dioxane ring through acetalization or ketalization reactions can be rendered diastereoselective by utilizing chiral starting materials or by controlling reaction conditions. For instance, the reaction of carbonyl compounds with chiral 1,2- or 1,3-diols can lead to the preferential formation of specific diastereomers jst.go.jpscispace.com. The use of chiral auxiliaries, such as 1-aryl-2,2-dimethylpropane-1,3-diols, in reactions with phenylglyoxal (B86788) has been shown to produce diastereomerically pure cyclic ketals scispace.com. Furthermore, specific reaction conditions, such as kinetic versus thermodynamic control, can influence the diastereomeric ratio of the products jst.go.jp. A method employing saturated aqueous solutions of inorganic salts has been developed to achieve high trans-selectivity in the formation of 2,5-disubstituted 1,3-dioxanes researchgate.net.

Stereoselective Reduction: As previously mentioned in the context of functional group interconversions, the reduction of ketone precursors can also be a key step in stereoselective synthesis. The stereoselective reduction of 5-oxo-2-phenyl-1,3-dioxane using reagents like L-Selectride or LiAlH₄ allows for the controlled synthesis of specific cis or trans 5-hydroxy isomers lookchem.com.

Conformational Analysis and Stereochemistry of 4 Phenyl 1,3 Dioxane

Quantum Chemical Investigations of Potential Energy Surfaces

Quantum chemical calculations provide detailed insights into the energy profiles of conformational interconversions, mapping out the pathways and energy barriers involved.

Studies utilizing ab initio quantum chemical methods, such as RHF/STO-3G and 6-31G(d) approximations, have revealed multiple energetically inequivalent pathways for the conformational isomerization of 4-Phenyl-1,3-dioxane. These pathways typically involve chair-to-chair interconversions, where the phenyl substituent can transition between equatorial and axial positions. Research has indicated that the global minimum on the potential energy surface (PES) for substituted 1,3-dioxanes, including those with phenyl groups, generally corresponds to a chair conformer with the substituent in an equatorial position (Ceq) researchgate.netresearchgate.net. Local minima are often occupied by axial chair (Cax) conformers, as well as flexible forms like the 1,4-twist (1,4-T) and 2,5-twist (2,5-T) conformers researchgate.net. The energy barriers for these interconversions are crucial for understanding the dynamic behavior of the molecule.

The phenyl substituent significantly influences the conformational preferences of the 1,3-dioxane (B1201747) ring. Theoretical studies, including DFT calculations, have shown that the phenyl group at the C5 position of 1,3-dioxane prefers to lie over the dioxane ring. This orientation allows an ortho-hydrogen of the phenyl group to participate in a stabilizing, nonclassical CH···O hydrogen bond with a ring oxygen atom science.govacs.org. This interaction can lead to a pronounced preference for the axial orientation of the phenyl group, particularly when electron-withdrawing substituents are present on the phenyl ring, which tune the strength of this hydrogen bond science.govacs.org. For this compound specifically, the phenyl group at C4 is expected to exhibit similar preferences, with the equatorial chair conformer being the most stable researchgate.netresearchgate.net.

Theoretical Examination of Stereoelectronic Effects (e.g., Anomeric Effect) within the 1,3-Dioxane Ring

Stereoelectronic effects, such as the anomeric effect, play a critical role in dictating the conformational preferences of 1,3-dioxanes. The anomeric effect is characterized by the stabilizing interaction between a lone pair orbital on an electronegative atom (like oxygen) and the antibonding orbital (σ*) of an adjacent C-X bond rsc.orgacs.org. In 1,3-dioxanes, these effects arise from the interaction of oxygen lone pairs with C-H or C-O bonds within the ring rsc.orgacs.org.

For this compound, the oxygen atoms of the dioxane ring can engage in stereoelectronic interactions with the C-H bonds at C2, C4, and C6. The homoanomeric interaction, specifically np(O) → σ*(C5-Heq), is particularly important in dioxane systems, contributing to the relative elongation of equatorial C5-H bonds acs.org. While the classical anomeric effect typically favors axial substituents in six-membered rings, the specific placement of the phenyl group at C4 means its conformational preference is influenced by a combination of steric factors and these stereoelectronic interactions. The phenyl group's ability to engage in CH···O hydrogen bonding can also be viewed as a stereoelectronic phenomenon, stabilizing specific orientations science.govacs.org.

Experimental Approaches to Conformational Characterization (e.g., X-ray Diffraction of Specific Isomers)

Experimental techniques provide direct evidence for the solid-state and solution-state conformations of molecules.

X-ray Diffraction: Single crystal X-ray diffraction studies are invaluable for determining the precise three-dimensional structure of specific isomers. For related 1,3-dioxane derivatives, X-ray crystallography has confirmed that the 1,3-dioxane ring adopts a chair conformation asianpubs.org. In one study of a related compound, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, the 1,3-dioxane ring was found to adopt a chair conformation, with the phenyl substituent occupying an equatorial site asianpubs.org. This experimental observation aligns with theoretical predictions of equatorial preference for bulky substituents on the dioxane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying conformational dynamics in solution. By analyzing chemical shifts and coupling constants, researchers can deduce the preferred conformations and estimate the energy barriers for interconversion. Studies on 5-substituted 1,3-dioxanes have utilized ¹H NMR and theoretical vicinal coupling constants to determine Gibbs conformational energies, which are consistent with published data researchgate.net. For this compound, NMR data can provide information about the relative populations of axial and equatorial conformers and the rate of their interconversion.

Reaction Mechanisms and Chemical Transformations of 4 Phenyl 1,3 Dioxane

Acid-Catalyzed Ring Opening and Hydrolysis Pathways

1,3-Dioxanes, including 4-phenyl-1,3-dioxane, are generally stable under neutral, basic, reductive, and oxidative conditions thieme-connect.de. However, they are susceptible to cleavage under acidic conditions, a characteristic crucial for their use as protecting groups. The acid-catalyzed hydrolysis of 1,3-dioxanes is an equilibrium process that involves the protonation of one of the oxygen atoms in the dioxane ring, followed by the heterolytic cleavage of a carbon-oxygen bond. This generates a carbocation intermediate (or an oxonium ion), which is then attacked by water. The process regenerates the original carbonyl compound and the diol from which the dioxane was formed total-synthesis.commasterorganicchemistry.comvaia.com.

The general mechanism for acid-catalyzed hydrolysis of acetals, including 1,3-dioxanes, begins with the protonation of the acetal (B89532) oxygen, leading to an increase in the electrophilicity of the adjacent carbon atom. This is followed by the cleavage of the C-O bond, forming a resonance-stabilized carbocation. Water then acts as a nucleophile, attacking this carbocation. Subsequent deprotonation yields a hemiacetal intermediate, which undergoes further acid-catalyzed hydrolysis to yield the final products: an aldehyde or ketone and a diol total-synthesis.commasterorganicchemistry.com.

The reversibility of this reaction means that removing water from the reaction mixture can drive the equilibrium towards dioxane formation, while the presence of water and acid favors hydrolysis thieme-connect.debeilstein-journals.org. The rate of hydrolysis can be influenced by the substitution pattern on the dioxane ring; for instance, substitution at the 5-position can deactivate the acetal towards hydrolysis thieme-connect.de. While specific kinetic data for this compound's hydrolysis rates are not detailed in the provided snippets, the general principles of acetal hydrolysis apply.

Electrophilic Reactivity (e.g., Dichlorocarbene (B158193) Reactions)

While 1,3-dioxanes are primarily known for their stability towards many reagents, they can participate in reactions involving electrophiles. One such example is the reaction with dichlorocarbene, a highly reactive electrophilic species. This compound can react with dichlorocarbene, typically generated from chloroform (B151607), to form chlorinated derivatives smolecule.com. This reaction highlights the compound's capacity to engage in electrophilic addition or substitution reactions, though the precise mechanism of dichlorocarbene interaction with the dioxane ring is not elaborated upon in the provided texts.

Nucleophilic Reactivity (e.g., Acetylation with Acetic Anhydride)

The reactivity of this compound with acylating agents, such as acetic anhydride (B1165640), typically involves acid catalysis and results in ring opening followed by acetylation. When this compound is treated with acetic anhydride in the presence of an acid catalyst, such as iron(III) chloride (FeCl₃), the dioxane ring undergoes cleavage. The primary product identified from this reaction is 1,5-diacetoxy-3-phenyl-2-oxapentane google.comacs.orgacs.org. This transformation demonstrates that under specific conditions, the acetal linkage within the 1,3-dioxane (B1201747) ring can be opened by electrophilic attack from the anhydride, leading to functionalization of the resulting open-chain structure.

| Reagent | Catalyst | Conditions | Product | Yield |

| Acetic Anhydride | FeCl₃ | 40 °C | 1,5-diacetoxy-3-phenyl-2-oxapentane | 90% |

| Acetic Anhydride | FeCl₃ | 40 °C; followed by neutralization and distillation | 1,5-diacetoxy-3-phenyl-2-oxapentane | ~90% |

Oxidation and Reduction Chemistry

1,3-Dioxanes are generally resistant to standard oxidative and reductive conditions thieme-connect.de. However, specific chemical transformations can affect the dioxane ring. For instance, the compound can undergo oxidation under certain conditions to yield different derivatives or degrade into simpler compounds evitachem.com. Enzymatic oxidation of 1,3-dioxane derivatives has been shown to cause ring cleavage, converting the acetal group into an ester nih.gov.

A notable reductive transformation involves the cleavage of the 1,3-dioxane ring using alkali metals. For example, treating this compound with lithium metal in the presence of a catalytic amount of naphthalene (B1677914) in tetrahydrofuran (B95107) (THF) at low temperatures leads to reductive cleavage. Subsequent quenching with water yields 3-phenylpropan-1-ol lookchem.com. This process involves the electron transfer from the alkali metal, breaking the carbon-oxygen bond within the ring to generate an organometallic intermediate, which upon workup, provides the reduced, ring-opened product.

| Reagent | Catalyst | Solvent | Temperature | Product | Yield |

| Li | Naphthalene | THF | -40 °C | 3-phenylpropan-1-ol | 100% |

Mechanism of Action in Protecting Group Chemistry (applicable to 1,3-dioxanes as acetals)

1,3-Dioxanes, as cyclic acetals, are widely employed as protecting groups for carbonyl compounds (aldehydes and ketones) in organic synthesis total-synthesis.commasterorganicchemistry.comyoutube.compearson.comchemistrysteps.comwikipedia.orgslideshare.net. The primary function of a protecting group is to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while transformations are carried out on other parts of the molecule.

Protection Mechanism: Carbonyl groups are electrophilic and can react with nucleophiles or reducing agents. By reacting a carbonyl compound with a 1,3-diol in the presence of an acid catalyst, a 1,3-dioxane is formed. This process effectively converts the reactive carbonyl into a relatively inert acetal. The formation of the acetal linkage replaces the polar C=O bond with less reactive C-O ether linkages. This protection strategy is particularly useful when reactions involving strong bases, organometallic reagents, or hydride reducing agents are required, as acetals are stable under these conditions thieme-connect.detotal-synthesis.commasterorganicchemistry.comyoutube.comchemistrysteps.comslideshare.net. The removal of water during the acetalization reaction is crucial to drive the equilibrium towards product formation total-synthesis.commasterorganicchemistry.com.

Deprotection Mechanism: The original carbonyl group can be regenerated by acid-catalyzed hydrolysis of the acetal. This deprotection step involves treating the acetal with dilute aqueous acid, which reverses the formation process. The acid protonates an oxygen atom, leading to ring opening and the eventual release of the carbonyl compound and the 1,3-diol total-synthesis.commasterorganicchemistry.comvaia.comyoutube.compearson.comchemistrysteps.com.

Stability and Reactivity: 1,3-Dioxanes exhibit a broad stability profile, remaining inert to a variety of reaction conditions:

| Reagent/Condition | Stability of 1,3-Dioxane |

| Bases | Stable |

| Nucleophiles | Stable |

| Hydride Reducing Agents | Stable |

| Oxidizing Agents | Generally Stable |

| Acidic Conditions | Labile (cleaved) |

Cyclic acetals, such as 1,3-dioxanes, are often more stable than their acyclic counterparts due to entropic factors favoring intramolecular ring closure during hydrolysis total-synthesis.comslideshare.net. The presence of the phenyl group in this compound influences its specific chemical behavior but the fundamental principles of acetal protection and deprotection remain consistent.

Functionalization and Derivatization Strategies for 4 Phenyl 1,3 Dioxane Scaffolds

Synthesis of 1,3-Dioxane-2-Carboxylic Acid Derivatives

The introduction of a carboxylic acid functionality at the C2 position of the 4-phenyl-1,3-dioxane ring transforms the otherwise stable acetal (B89532) into a valuable synthetic intermediate. A primary strategy to achieve this transformation involves the deprotonation of the C2 position followed by carboxylation.

The acidity of the protons at the C2 position of 1,3-dioxanes allows for their removal by a strong base to form a 2-lithio-1,3-dioxane intermediate. This nucleophilic species can then react with an electrophile, such as carbon dioxide, to introduce a carboxyl group at this position.

A general representation of this two-step process is outlined below:

Step 1: Deprotonation The this compound is treated with a strong base, such as n-butyllithium (n-BuLi), in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the 2-lithio-4-phenyl-1,3-dioxane intermediate.

Step 2: Carboxylation The generated carbanion is then quenched with solid carbon dioxide (dry ice) to yield the corresponding lithium carboxylate salt. Subsequent acidic workup protonates the carboxylate to afford the this compound-2-carboxylic acid.

While specific examples detailing this exact transformation on this compound are not extensively documented in readily available literature, this methodology is a standard and well-established procedure for the C2-functionalization of 1,3-dioxanes in general. The resulting 1,3-dioxane-2-carboxylic acids and their ester derivatives are valuable building blocks for further synthetic manipulations.

Introduction of Diverse Substituents on the Dioxane Ring and Phenyl Moiety

Further diversification of the this compound scaffold can be achieved by introducing substituents onto both the dioxane ring and the phenyl moiety.

Functionalization of the Phenyl Ring:

The phenyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The 1,3-dioxane (B1201747) substituent acts as an ortho-, para-directing group, albeit with a deactivating effect on the aromatic ring due to the electron-withdrawing nature of the oxygen atoms. The specific reaction conditions will dictate the nature and position of the substituent.

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the phenyl ring can be achieved using appropriate halogenating agents and a Lewis acid catalyst.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group, primarily at the ortho and para positions.

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on this compound

| Reaction Type | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 4-(4-bromophenyl)-1,3-dioxane and 4-(2-bromophenyl)-1,3-dioxane |

| Nitration | HNO₃, H₂SO₄ | 4-(4-nitrophenyl)-1,3-dioxane and 4-(2-nitrophenyl)-1,3-dioxane |

| Acylation | CH₃COCl, AlCl₃ | 4-(4-acetylphenyl)-1,3-dioxane and 4-(2-acetylphenyl)-1,3-dioxane |

Functionalization of the Dioxane Ring:

Introducing substituents directly onto the saturated carbon atoms (C5 and C6) of the this compound ring is more challenging but can be accomplished through various synthetic strategies. One approach involves starting with appropriately substituted 1,3-diols before the formation of the dioxane ring.

Alternatively, radical-mediated C-H functionalization presents a potential route for the direct introduction of substituents. While specific examples on this compound are not prevalent, nickel-catalyzed oxidative C(sp³)-H arylation has been demonstrated for 1,4-dioxane, suggesting the possibility of adapting such methods. nih.gov Another potential reaction is the addition of carbenes to the C-H bonds of the dioxane ring. For instance, reaction with dichlorocarbene (B158193), generated from chloroform (B151607) and a strong base, could potentially lead to the insertion into a C-H bond on the dioxane ring, yielding a dichloromethyl-substituted derivative.

Preparation of Fused Heterocyclic Systems Containing the this compound Unit

The this compound scaffold can serve as a foundational element for the construction of more complex, fused heterocyclic systems. This can be achieved by introducing reactive functional groups onto the dioxane or phenyl moieties, which can then participate in subsequent intramolecular cyclization reactions.

A prominent strategy involves the synthesis of pyrimidine (B1678525) rings fused to another heterocyclic system. While the direct use of this compound in such a condensation is not commonly reported, derivatives of 1,3-dioxane can be conceptually linked to 1,3-dicarbonyl compounds, which are common precursors in pyrimidine synthesis. For instance, a functionalized 1,3-dioxane could be hydrolyzed to reveal a 1,3-diol, which can then be oxidized to a 1,3-dicarbonyl compound. This intermediate can subsequently be condensed with a urea (B33335) or thiourea (B124793) derivative to form a pyrimidine ring.

A more direct approach would involve the functionalization of the this compound with groups that can directly participate in a ring-closing reaction. For example, if an amino group and a carboxylic acid derivative are introduced at appropriate positions on the scaffold, they could undergo an intramolecular condensation to form a fused lactam.

The synthesis of pyrimidine-fused heterocycles is a well-established area of research, with numerous methods available for their construction. rsc.orgbu.edu.egnih.gov Adapting these methodologies to incorporate the this compound unit would involve the strategic placement of appropriate functional groups to facilitate the desired cyclization. For example, a 1,3-dioxane bearing a β-ketoester functionality could undergo condensation with an amidine to construct a fused pyrimidine ring.

Applications of 4 Phenyl 1,3 Dioxane and Its Derivatives in Advanced Research

Strategic Intermediate in Complex Organic Synthesis

The 1,3-dioxane (B1201747) ring system is a cornerstone in synthetic organic chemistry, primarily employed as a protecting group for 1,3-diols and carbonyl compounds. thieme-connect.de This strategy is crucial in multistep syntheses where specific functional groups must be shielded from reaction conditions. The 4-phenyl-1,3-dioxane moiety offers this protective capability with the added influence of the phenyl group on the molecule's reactivity and solubility. ontosight.ai

Generally, 1,3-dioxanes exhibit stability in basic, oxidative, or reductive environments, making them compatible with a wide array of chemical transformations. thieme-connect.de Their true strategic value lies in their lability under acidic conditions, which allows for their selective removal to deprotect the diol or carbonyl functionality at a desired stage of a synthetic sequence. thieme-connect.de

The synthesis of this compound itself is efficiently achieved through the Prins condensation, which involves the acid-catalyzed reaction of styrene (B11656) with formaldehyde (B43269). researchgate.netresearchgate.net Researchers have optimized this reaction using various catalysts, including sulfonic acid-functionalized mesoporous silica (B1680970) (SBA-15-SO3H), which provides nearly 100% conversion and selectivity. researchgate.net

Beyond their role as protecting groups, this compound derivatives serve as versatile intermediates for synthesizing more complex molecules, including new pharmaceuticals and agrochemicals. vulcanchem.com The dioxane ring can be subjected to various transformations, such as oxidation to form carboxylic acids or reduction to yield alcohols, while nucleophilic substitution reactions can introduce further complexity. This adaptability makes the this compound unit a valuable precursor in the construction of diverse molecular architectures.

Contributions to Polymer Science and Material Design

Derivatives of this compound have made significant contributions to polymer chemistry, particularly in the creation of functional and degradable materials.

A key derivative in this field is 2-methylene-4-phenyl-1,3-dioxane, which belongs to the class of cyclic ketene (B1206846) acetals (CKAs). This monomer is primarily used in a process called radical ring-opening polymerization (RROP). When copolymerized with conventional vinyl monomers like methyl methacrylate (B99206) (MMA), it allows for the synthesis of well-defined copolymers with adjustable properties. rsc.org

The presence of the phenyl group at the 4-position of the dioxane ring enhances the monomer's stability and improves its solubility and compatibility with other monomers during polymerization. The six-membered ring structure of these CKAs, compared to five-membered ring analogs, reduces ring strain, leading to slower but more controlled polymerization kinetics. This control helps in achieving polymers with specific molecular weights and narrower molecular weight distributions. For instance, 2-methylene-4-phenyl-1,3-dioxane has been successfully employed as a controlling comonomer in nitroxide-mediated polymerization (NMP) to produce well-defined, PMMA-rich copolymers. rsc.org

The use of 1,3-dioxane-based monomers, especially cyclic ketene acetals, has been a transformative approach in designing degradable polymers. The foundational work by Bailey and others demonstrated that the RROP of CKAs could introduce ester linkages into the backbone of polymers produced via free-radical polymerization, a method traditionally known for creating stable carbon-carbon backbones.

The general mechanism involves a radical adding to the exocyclic double bond of the CKA. The resulting radical intermediate can then undergo a ring-opening reaction (β-scission), which cleaves a carbon-oxygen bond within the dioxane ring. This process incorporates a hydrolytically labile ester group into the main polymer chain for each ring that opens. The general principle is outlined below:

Mechanism of Radical Ring-Opening Polymerization (RROP) of a Cyclic Ketene Acetal (B89532)

| Step | Description |

|---|---|

| 1. Radical Addition | A propagating radical from the polymer chain adds to the external methylene (B1212753) (C=CH₂) group of the 1,3-dioxane derivative. |

| 2. Ring-Opening | The resulting tertiary radical intermediate undergoes β-scission, cleaving a C-O bond within the dioxane ring. |

| 3. Formation of Ester Linkage | This ring-opening step forms an ester functional group within the polymer backbone, creating points for future degradation. |

By adjusting the concentration of the CKA comonomer in the polymerization feed, the density of these ester linkages can be precisely controlled. rsc.org This allows for the fine-tuning of the polymer's degradation rate, making the materials suitable for applications requiring controlled breakdown, such as in drug delivery systems or other biomedical devices. The degradation of these polyesters typically occurs via hydrolysis of the ester bonds, breaking the polymer down into smaller, often biocompatible, molecules. pcronline.comsciforum.net This principle has been extended to create a variety of degradable polyesters and polyurethanes from different 1,3-dioxane-based monomers. nih.govresearchgate.netnih.gov

Medicinal Chemistry and Biological Activity Investigations

The this compound framework is a privileged structure in medicinal chemistry, with its derivatives being investigated for a range of biological activities.

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For this compound analogs, these studies have revealed key structural features that influence their biological effects, such as anticancer and antimicrobial activities. ontosight.aimdpi.com

In the development of novel anticancer agents, for example, derivatives of 1,3,4-oxadiazole (B1194373)/thiadiazole have been synthesized and evaluated. mdpi.comnih.gov SAR analysis from these related heterocyclic structures indicates that the nature and position of substituents on the phenyl ring play a critical role. The presence of electron-withdrawing groups (EWGs) such as chloro (-Cl) or nitro (-NO₂) at the para-position of the phenyl ring often enhances anticancer and antimicrobial potential. mdpi.com

Similarly, studies on other heterocyclic compounds have shown that modifications to different parts of the molecule can significantly impact bioactivity. For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives, replacing the thiadiazole ring with an isosteric 1,3,4-oxadiazole ring led to a drastic drop in anticancer activity, highlighting the importance of the core heterocyclic structure. nih.gov

| Introduction of Specific Functional Groups | Can confer specific activities (e.g., aziridinyl groups as alkylating agents) | Anticancer ontosight.ai |

These principles guide medicinal chemists in the rational design of new this compound derivatives with improved efficacy and selectivity.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. nih.gov A primary cause of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively removes chemotherapeutic agents from the cell. researchgate.netnih.gov

Derivatives of 1,3-dioxane have emerged as effective modulators capable of reversing P-gp-mediated MDR. researchgate.netnih.gov Researchers have synthesized and tested series of 2,2-diphenyl-1,3-dioxane and related derivatives to optimize their MDR reversal activity. researchgate.netnih.govresearchgate.net These studies involve modifying three key components of the molecule: the aromatic core (like the diphenyl-dioxane structure), a lipophilic linker, and a basic moiety that can be protonated. nih.gov

The synthesized compounds were evaluated in vitro for their ability to resensitize resistant cancer cells, such as human Caco-2 colorectal adenocarcinoma cells, to standard chemotherapy drugs. researchgate.netnih.gov The results demonstrated that several of the new 1,3-dioxane derivatives could effectively reverse MDR at low, non-toxic concentrations. researchgate.netnih.gov Notably, some of the novel structures exhibited superior MDR reversal effects compared to established modulators like trifluoperazine. researchgate.netnih.gov The mechanism of these compounds involves direct interaction with the P-gp pump, inhibiting its function and thereby increasing the intracellular accumulation and efficacy of anticancer drugs. nih.gov

Identification as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

Derivatives of 1,3-dioxane have been identified as modulators of Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial nuclear receptors involved in the regulation of lipid metabolism, inflammation, and other metabolic processes. google.com Specifically, certain 2,4-diphenyl-1,3-dioxane derivatives have been shown to modulate PPAR activity and are being investigated for their potential in treating diseases such as diabetes, cancer, and neurodegenerative disorders. google.com

Research has led to the discovery of a class of 1,3-dioxane-2-carboxylic acid derivatives that act as subtype-selective PPARα agonists. dntb.gov.uaacs.org These compounds are of particular interest for their potential to lower lipid levels. acs.org Structure-activity relationship studies on these derivatives have provided insights into the chemical features necessary for potent and selective PPARα activation. acs.org The development of such selective agonists holds promise for therapeutic interventions in metabolic disorders. jst.go.jp

| Compound Class | Receptor Target | Potential Application |

| 2,4-Diphenyl-1,3-dioxane derivatives | PPAR | Diabetes, Cancer, Neurodegenerative disorders google.com |

| 1,3-Dioxane-2-carboxylic acid derivatives | PPARα (subtype-selective) | Hyperlipidemia dntb.gov.uaacs.org |

Inhibition of Specific Enzymes (e.g., SIRT1 by 5-benzylidene-2-phenyl-1,3-dioxane-4,6-diones)

A notable application of 1,3-dioxane derivatives is in the field of enzyme inhibition. Specifically, 5-benzylidene-2-phenyl-1,3-dioxane-4,6-diones have been identified as highly potent and selective inhibitors of SIRT1 (Sirtuin 1). nih.govacs.orgacs.org SIRT1 is a protein deacetylase that plays a critical role in various cellular processes, and its inhibition has potential therapeutic applications in cancer treatment. nih.govacs.org

One of the most potent inhibitors from this class, compound 12n, exhibited an IC50 of 460 nM for SIRT1 and demonstrated significant selectivity over other sirtuins like SIRT2, SIRT3, and SIRT5. nih.govacs.org Enzyme kinetic analyses have revealed that these inhibitors act competitively with the acetyl peptide and noncompetitively with NAD+. nih.govacs.org This mechanism of action leads to an increase in the acetylation of proteins like p53 in cells, which can trigger apoptosis in cancer cells. nih.gov The structure-activity relationship of these compounds has been extensively studied, providing a basis for the rational design of even more potent and selective SIRT1 inhibitors. nih.govacs.org

| Compound | Target Enzyme | IC50 | Selectivity (over SIRT2, SIRT3, SIRT5) | Mechanism of Action |

| 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione (e.g., compound 12n) | SIRT1 | 460 nM nih.govacs.org | 113.5-fold, 254.3-fold, 10.83-fold respectively nih.govacs.org | Competitive with acetyl peptide, noncompetitive with NAD+ nih.govacs.org |

Anti-infective and Antimicrobial Potential

The 1,3-dioxane scaffold is also a promising framework for the development of new anti-infective and antimicrobial agents. Although extensive documentation on this compound itself is limited, related 1,3-dioxane and 1,3-dioxolane (B20135) derivatives have demonstrated significant biological activity. nih.gov These compounds have shown efficacy against a range of pathogens, including bacteria and fungi. nih.govnih.govresearchgate.net

For instance, certain 1,3-dioxolane derivatives have exhibited excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.gov The antimicrobial potential of these heterocyclic compounds is an active area of research, with studies focusing on synthesizing novel derivatives and evaluating their activity against various microbial strains. nih.govptfarm.pl The versatility of the dioxane ring allows for the introduction of different functional groups, which can modulate the antimicrobial spectrum and potency. nih.govmdpi.com Some derivatives have also been investigated for their potential to overcome multidrug resistance in cancer cells, a mechanism that can also be relevant for antimicrobial resistance. researchgate.net

| Compound Class | Antimicrobial Activity |

| 1,3-Dioxolane derivatives | Antifungal (C. albicans), Antibacterial (S. aureus, S. epidermidis, P. aeruginosa) nih.gov |

| Azetidin-2-one derivatives of 1,3,4-oxadiazole/thiadiazole | Antibacterial (Gram-positive and Gram-negative) nih.gov |

| 3-Arylhydrazono-4-phenyl- acs.org-triazepino[2,3-a]quinazoline-2,7(1H)-diones | Moderate antibacterial activity mdpi.com |

Catalytic Applications (e.g., within Prins reactions)

This compound is a key product in the Prins cyclization reaction between styrene and formaldehyde (or its equivalents like paraformaldehyde). rsc.orgresearchgate.net This reaction is an important method for synthesizing 1,3-dioxanes, which are valuable intermediates and solvents in organic synthesis. rsc.orgthieme-connect.com The efficiency and selectivity of this reaction are highly dependent on the catalyst used.

Various solid acid catalysts have been explored for the synthesis of this compound, with a focus on developing environmentally friendly and reusable systems. rsc.orgresearchgate.net Mesoporous materials like ZnAlMCM-41 have shown high catalytic activity and selectivity for this transformation. rsc.orgresearchgate.net Studies have demonstrated that these catalysts can be recycled multiple times without significant loss of activity. researchgate.net Furthermore, enantioselective versions of the Prins reaction have been developed using chiral Brønsted acid catalysts, such as confined imino-imidodiphosphates (iIDPs), to produce optically active 1,3-dioxanes. nih.gov This asymmetric approach is significant for the synthesis of chiral 1,3-diols, which are important building blocks in medicinal chemistry. nih.gov

| Reaction | Substrates | Catalyst | Product | Key Findings |

| Prins Cyclization | Styrene, Paraformaldehyde | ZnAlMCM-41 | This compound | High activity and selectivity, reusable catalyst rsc.orgresearchgate.net |

| Asymmetric Prins Reaction | Styrenes, Paraformaldehyde | Chiral imino-imidodiphosphate (iIDP) Brønsted acids | Optically active 1,3-dioxanes | High enantioselectivity, potential for synthesizing chiral 1,3-diols nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Phenyl 1,3 Dioxane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic compounds like 4-Phenyl-1,3-dioxane. Both ¹H NMR and ¹³C NMR provide detailed information about the connectivity and electronic environment of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically reveals distinct signals corresponding to the phenyl protons and the protons of the dioxane ring. The phenyl group, with its aromatic protons, usually appears as a multiplet in the characteristic aromatic region (around 7.0-7.5 ppm). The protons on the dioxane ring, being non-equivalent due to their positions relative to the phenyl substituent and the ring conformation, will resonate at different chemical shifts. For instance, the protons adjacent to the oxygen atoms (C2 and C6 positions) and the proton at C4 (bearing the phenyl group) will exhibit specific patterns influenced by their dihedral angles and neighboring groups. Coupling constants (J values) between these protons provide crucial information about their spatial relationships, aiding in the assignment of stereochemistry, particularly concerning the relative orientation of the phenyl group and the dioxane ring substituents nih.govchemicalbook.comresearchgate.net. Studies on related 1,3-dioxane (B1201747) derivatives highlight how the anisotropy of aromatic rings can lead to diastereotopic protons, further refining structural assignments acs.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The phenyl carbons will appear in the aromatic region (typically 120-140 ppm), with distinct signals for the ipso, ortho, meta, and para carbons. The carbons of the 1,3-dioxane ring will resonate in the aliphatic region, with the acetal (B89532) carbon (C2) usually appearing at a lower field due to the attached oxygen atoms. The chemical shifts of the ring carbons are sensitive to their stereochemical environment and the conformation of the ring nih.govresearchgate.netjournals.co.za.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for unambiguously assigning signals and confirming connectivity. COSY spectra reveal proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC establishes longer-range (2-3 bond) proton-carbon connectivities, which are essential for piecing together the molecular framework and confirming the position of the phenyl substituent on the dioxane ring core.ac.ukipb.pt.

Stereochemical Elucidation: The presence of a chiral center at C4 (bearing the phenyl group) means that this compound can exist as enantiomers. If synthesized achirally, it will be a racemic mixture. NMR can help in discerning diastereomers if other chiral centers are present or if chiral shift reagents are used. The precise assignment of coupling constants and NOE (Nuclear Overhauser Effect) data can help determine the relative stereochemistry and preferred conformations in solution core.ac.ukacs.org.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and providing insights into the structure of this compound through its fragmentation patterns. Techniques like Electron Ionization Mass Spectrometry (EI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used.

Molecular Identity: The molecular formula of this compound is C₁₀H₁₂O₂. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to its molecular weight, which is approximately 164.20 Da nist.govnist.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition.

Fragmentation Analysis: Upon ionization, the molecule fragments in characteristic ways, yielding a pattern of fragment ions that is unique to its structure. Common fragmentation pathways for 1,3-dioxanes involve the cleavage of C-O bonds and C-C bonds within the ring, often leading to the loss of small neutral molecules like formaldehyde (B43269) or ethylene. For this compound, typical fragments might arise from the loss of the phenyl group or parts of the dioxane ring. For example, a prominent fragment ion at m/z 105 could correspond to the tropylium (B1234903) cation ([C₇H₇]⁺) or a related phenyl-containing fragment, while other fragments would indicate the breakdown of the dioxane ring. The NIST Mass Spectrometry Data Center provides access to GC-MS data, including fragmentation patterns, for many compounds nih.govnist.gov. For instance, the NIST library lists a top peak at m/z 105 and a second highest at m/z 118 for this compound nih.gov. Understanding these fragmentation patterns helps confirm the presence of the phenyl substituent and the 1,3-dioxane core core.ac.uklibretexts.org.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational spectroscopies that probe the characteristic vibrational modes of molecules, providing a unique "fingerprint" for identification and functional group analysis.

Infrared (IR) Spectroscopy: IR spectroscopy involves the absorption of infrared radiation, causing molecular vibrations. For this compound, the IR spectrum will exhibit characteristic absorption bands.

C-H Stretching: Aliphatic C-H stretching vibrations from the dioxane ring and the phenyl group typically appear in the region of 2800-3100 cm⁻¹ docbrown.infooregonstate.eduutdallas.edupg.edu.pl. Aromatic C-H stretches are usually found above 3000 cm⁻¹, while aliphatic C-H stretches are below 3000 cm⁻¹.

C-O Stretching: The presence of ether linkages in the 1,3-dioxane ring results in strong C-O stretching vibrations, typically observed in the range of 1000-1200 cm⁻¹ docbrown.info.

Aromatic Ring Vibrations: The phenyl group will show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹ nih.gov.

Fingerprint Region: The region from approximately 500 to 1500 cm⁻¹ is known as the fingerprint region. It contains complex overlapping bands arising from various bending and stretching vibrations, providing a unique spectral signature for the molecule docbrown.infooregonstate.eduutdallas.edulibretexts.org. The absence of specific functional group bands (e.g., carbonyl, hydroxyl) can also confirm the absence of those functional groups in the molecule docbrown.info.

Raman Spectroscopy: Raman spectroscopy, which detects inelastic scattering of light, provides complementary vibrational information. Similar to IR, it reveals molecular vibrations. The "fingerprint region" in Raman spectroscopy, typically 300-1900 cm⁻¹, is also critical for identification spectroscopyonline.comamericanpharmaceuticalreview.com. For this compound, Raman spectroscopy would show characteristic bands for C-H stretches, C-O stretches, and aromatic ring modes, offering a unique vibrational fingerprint core.ac.ukchemicalbook.com.

X-ray Crystallography for Solid-State Conformational Analysis and Absolute Configuration

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state, including their conformation and, if applicable, absolute configuration.

Conformational Analysis: this compound, like other six-membered rings, typically adopts a chair conformation. X-ray crystallography can reveal the specific geometry of this chair conformation, including the axial or equatorial positions of substituents. Studies on related 1,3-dioxane derivatives indicate that the phenyl group can adopt either an axial or equatorial position depending on electronic and steric factors, with a preference for the axial position often observed due to stabilizing interactions like nonclassical CH···O hydrogen bonds researchgate.netjournals.co.zaacs.orgcapes.gov.br. The precise bond lengths, bond angles, and torsion angles obtained from X-ray diffraction provide detailed insights into the molecule's three-dimensional arrangement in the crystal lattice journals.co.zacapes.gov.brscispace.comscielo.org.zaunibo.it.

Absolute Configuration: If this compound is synthesized as a racemate, X-ray crystallography of a single crystal can, under specific circumstances (e.g., presence of a heavy atom or using anomalous dispersion), determine the absolute configuration of the chiral center at C4 scispace.comscielo.org.zaunibo.itrsc.org. If the compound is resolved into its enantiomers, X-ray crystallography is the definitive method for confirming which enantiomer crystallizes and its absolute configuration. If the molecule is achiral or exists as a meso compound, X-ray crystallography will confirm the symmetry elements.

Compound List:

this compound

Computational Chemistry and Theoretical Modeling of 4 Phenyl 1,3 Dioxane

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Ab initio and Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure and energetics of organic molecules like 4-phenyl-1,3-dioxane. Studies utilizing methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP, B3PW91, MPW1PW91) with basis sets ranging from 6-31G(d) to 6-311++G(d,p) have been applied to analyze the potential energy surfaces and conformational landscapes of 1,3-dioxane (B1201747) derivatives. researchgate.netscispace.comresearchgate.netresearchgate.neteprints-hosting.org

Molecular Dynamics Simulations for Dynamic Conformational Studies

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and conformational flexibility of molecules over time. For 1,3-dioxane derivatives, MD simulations have been employed to observe the interconversion between various flexible forms and more stable chair conformers at room temperature. researchgate.net These simulations provide a temporal perspective on molecular motion, complementing the static energetic profiles obtained from quantum chemical calculations. By simulating the movement of atoms and molecules over a specified period, MD can reveal dynamic processes such as ring flips and substituent rotations, contributing to a comprehensive understanding of the molecule's conformational ensemble.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological or physicochemical activity. While direct QSAR studies specifically for the biological activity of this compound are not extensively detailed in the provided snippets, the methodology is applied in related fields, such as fragrance ingredient stability in microcapsules and insect repellency. google.comepo.orggoogleapis.comresearchgate.net These studies typically involve calculating various molecular descriptors that represent the compound's structural and electronic properties.

For instance, molecular descriptors such as Topological Polar Surface Area (TPSA), octanol-water partition coefficient (LogP), number of hydrogen bond acceptors and donors, and rotatable bonds are commonly used. googleapis.com In the context of fragrance ingredients, QSAR models have been developed using software like MOE (Molecular Operation Environment) to predict parameters like microcapsule stability (log10Kcaps) based on these descriptors. google.comepo.orggoogleapis.com Related compounds, like FLOROPAL (2,4,6-trimethyl-4-phenyl-1,3-dioxane), have been included in such QSAR analyses. google.comepo.orggoogleapis.com It is important to note that the robustness of QSAR models can vary, with some studies indicating that models developed for specific activities, such as insect repellency, may not always achieve statistical robustness. researchgate.net

Table 1: Selected Molecular Descriptors for this compound

| Descriptor | Value |

| TPSA | 18.46 |

| LogP | 2.1221 |

| H_Acceptors | 2 |

| H_Donors | 0 |

| Rotatable_Bonds | 1 |

Note: Values sourced from computational predictions. googleapis.com

Advanced Quantum Chemical Topology Methods (e.g., NBO, QTAIM) for Bonding Analysis

Advanced quantum chemical topology methods, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), are crucial for dissecting the nature of chemical bonding and intermolecular interactions. NBO analysis is frequently applied to 1,3-dioxanes to investigate stereoelectronic effects, including hyperconjugation and donor-acceptor interactions between lone pairs and antibonding orbitals. researchgate.netresearchgate.netepdf.pubics.irgoogle.com These analyses help quantify the electronic delocalization that contributes to molecular stability and conformational preferences. For example, NBO studies have revealed stabilization energies associated with the delocalization of lone pairs from oxygen atoms into antibonding orbitals of adjacent C-H bonds, influencing the molecule's electronic distribution. researchgate.net

QTAIM, on the other hand, provides a framework for analyzing the electron density distribution in a molecule, allowing for the identification of bond critical points (BCPs) and the characterization of chemical bonds. researchgate.net While specific QTAIM analyses for this compound are not detailed in the search results, this method is generally used to assess the strength and nature of interactions, which is relevant for understanding molecular stability and reactivity. researchgate.net The application of these methods provides a detailed, atom-centric view of bonding, complementing other computational approaches.

Compound Name List:

this compound

Future Research Directions and Emerging Trends for 4 Phenyl 1,3 Dioxane Chemistry

Development of Enantioselective Synthetic Routes

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern organic chemistry, particularly for pharmaceutical and agrochemical applications. While 4-Phenyl-1,3-dioxane itself can exist as enantiomers due to its chiral center at the C4 position, current synthetic methods often yield racemic mixtures or lack efficient control over stereochemistry. Future research will likely focus on developing highly enantioselective synthetic routes, employing chiral catalysts or auxiliaries.

Chiral Catalysis: The development of novel chiral catalysts, such as organocatalysts (e.g., chiral phosphoric acids rsc.org) or metal complexes, capable of directing the Prins reaction or other acetalization pathways with high enantioselectivity is a significant area of interest. Research into asymmetric catalysis for the Prins reaction of styrenes with formaldehyde (B43269) has shown promise, yielding 1,3-dioxanes with good to excellent enantioselectivities acs.org.

Stereoselective Synthesis: Investigating methods that favor the formation of specific diastereomers or enantiomers of this compound is crucial. For instance, studies on related 1,3-dioxolanes have shown that lithium halides can favor the trans-isomer due to steric effects during cyclization, while Lewis acids like BF₃·OEt₂ preferentially yield the cis-isomer . Adapting such principles to this compound synthesis could lead to controlled stereochemical outcomes.

Enantiomeric Excess (ee) and Yields: Future research will aim to achieve high yields (>90%) and enantiomeric excesses (>95% ee) for specific enantiomers of this compound, enabling its use in stereochemically demanding applications.

Exploration of Novel Biochemical and Therapeutic Targets

The structural features of this compound, particularly the presence of the phenyl ring and the acetal (B89532) moiety, suggest potential interactions with biological systems. While direct therapeutic applications of this compound are not extensively documented, related compounds and structural motifs have shown promising biological activities.

Antimicrobial and Antifungal Activity: Derivatives of 1,3-dioxanes and 1,3-dioxolanes have demonstrated antimicrobial and antifungal properties nih.govresearchgate.netnih.gov. Research could explore whether specific substitutions on the this compound scaffold can confer or enhance such activities, potentially leading to new antimicrobial agents. For example, 2-phenyl-1,3-dioxane-4,6-dione (B3051925) has shown antibacterial efficacy .

Enzyme Inhibition: Compounds containing the 1,3-dioxane (B1201747) ring system have been investigated for their enzyme inhibitory properties. For instance, 2-Phenyl-1,3-dioxane-4,6-dione acts as a selective inhibitor of SIRT1 and SIRT2 , proteins involved in aging and metabolism, suggesting potential roles in cancer therapy or metabolic disease research. Future studies could screen this compound derivatives against various enzymes or cellular targets.

pH-Sensitive Drug Delivery: Acetals are known to be pH-sensitive linkages that can hydrolyze under mildly acidic conditions, making them suitable for targeted drug delivery to acidic environments like tumors or endosomes acs.orgresearchgate.netnih.gov. Research could focus on conjugating therapeutic agents to this compound derivatives, utilizing the acetal linkage for controlled drug release.

Integration into Supramolecular Assemblies or Advanced Materials

The rigid structure and the presence of the phenyl group in this compound make it an attractive candidate for incorporation into supramolecular assemblies and advanced materials, influencing their properties.

Polymer Chemistry: Derivatives of 2-methylene-4-phenyl-1,3-dioxane have been used as comonomers in radical ring-opening polymerization (RROP) to produce polymers with tunable degradability and mechanical properties . Future research could explore the polymerization of this compound itself or its functionalized derivatives to create novel polymeric materials with tailored characteristics for applications in coatings, adhesives, or biomaterials.

Supramolecular Architectures: The phenyl group can participate in π-π stacking interactions, and the cyclic acetal structure can influence molecular packing. Research could investigate the self-assembly of this compound derivatives into ordered structures, such as liquid crystals or crystalline networks, for potential applications in molecular electronics or sensing beilstein-journals.orgresearchgate.netrsc.orgnottingham.ac.ukacs.org. For instance, phenyl-substituted 1,3-dioxanes have been explored as chiral dopants for liquid crystals beilstein-journals.orgresearchgate.net.

Functional Materials: Incorporating this compound into larger molecular frameworks or materials could impart specific properties like rigidity, thermal stability, or optical characteristics.

Application in Sustainable Chemistry and Green Synthesis

The principles of green chemistry are increasingly important in chemical synthesis and application. Future research will aim to develop more environmentally friendly methods for producing and utilizing this compound.

Eco-Friendly Synthesis: Developing catalytic methods that utilize renewable feedstocks, minimize waste, and employ less hazardous solvents is a key goal. For example, the Prins condensation of styrene (B11656) with formaldehyde can be catalyzed by solid acids or phosphotungstic acid, offering improved yields and selectivity researchgate.netresearchgate.net. Research into biocatalytic routes or the use of benign solvents like water or supercritical CO₂ for acetal formation could also be explored arkat-usa.orgrsc.org.

Catalyst Reusability: The development of heterogeneous catalysts or recyclable homogeneous catalysts for the synthesis of this compound is crucial for sustainable production. Boric acid, for instance, has been shown to be a reusable catalyst for the synthesis of related 1,3-dioxane-4,6-diones, offering high yields and mild conditions heteroletters.org.

Atom Economy: Designing synthetic pathways that maximize atom economy, ensuring that most atoms from the starting materials are incorporated into the final product, will be a priority.

Compound List:

this compound

2-methylene-4-phenyl-1,3-dioxane

2-Phenyl-1,3-dioxane-4,6-dione

4-methyl-2-phenyl-1,3-dioxolane (B1268819)

2-phenyl-1,3-dioxolane (B1584986)

2,2-dimethyl-4-phenyl-1,3-dioxolane (B11947742)

2,4,6-trimethyl-4-phenyl-1,3-dioxane (B1582394)

5-arylmethylene-2,2-dimethyl-1,3-dioxane-4,6-diones

5-nitro-1,3-dioxanes

5-bromo-5-nitro-1,3-dioxanes

2-methyl-5-bromo-5-nitro-1,3-dioxanes

2-hydroxy-phenyl-5-bromo-5-nitro-1,3-dioxanes

5-acyl-5-isopropyl-1,3-dioxane

1-(5-isopropyl-1,3-dioxan-5-yl)ethanol

(5-isopropyl-1,3-dioxan-5-yl)ethyl phenyl carbamate (B1207046)

2-methyl-2-ethyl-4-chloromethyl-1,3-dioxolane

2-methyl-2-ethyl-4-hydroxymethyl-1,3-dioxolane

2-isobutyl-2,4-dimethyl-1,3-dioxolane

2-methyl-2-isobutyl-4-chloromethyl-1,3-dioxolane

2-methyl-2-isobutyl-4-hydroxymethyl-1,3-dioxolane

4,6-diaryl-5,5-difluoro-1,3-dioxanes

4,6-diphenyl-5,5-difluoro-1,3-dioxanes

2-aryl-5,5-disubstituted-1,3-dioxanes

(1,1,1-Trishydroxymethyl)methane

(1,1,1-Trishydroxymethyl)nitro methane (B114726)

2-phenyl-5-nitro-1,3-dioxa-2-boracyclohexane

2-phenyl-5-hydroxymethyl-5-methyl-1,3-dioxanes

2-phenyl-5-hydroxymethyl-5-nitro-1,3-dioxanes

2-phenyl-C3-C5-alkanals

Q & A

What are the common synthetic routes for 4-phenyl-1,3-dioxane, and how are they optimized?

Level: Basic

Answer:

The Prins cyclization reaction is the most widely used method for synthesizing this compound. This involves the acid-catalyzed reaction of styrene with formaldehyde. Catalysts such as sulfated zirconia (SZ) enhance selectivity and yield by providing Brønsted acid sites, achieving up to 95% selectivity under optimized conditions (70–90°C, 4–6 hours) . Characterization typically employs H/C NMR and GC-MS to confirm the product’s structure and purity .

How do computational studies contribute to understanding the thermal decomposition mechanisms of this compound derivatives?

Level: Advanced

Answer:

Density functional theory (DFT) calculations reveal the Gibbs energy profiles for decomposition pathways. For example, 5-nitro-5-R-1,3-dioxane derivatives decompose via nitro group elimination, with substituents (e.g., Br, CH) altering activation barriers. Computational data show bromine substituents increase thermal stability compared to methyl groups, guiding the design of thermally stable derivatives .

How can researchers resolve contradictions in structural data of this compound derivatives obtained from different synthesis methods?

Level: Advanced

Answer:

Contradictions in structural data (e.g., stereochemistry, substituent positions) require comparative analysis using X-ray diffraction (XRD), dynamic NMR, and computational modeling (e.g., B3LYP/6-31G**). For macrocycles containing dispiro-1,3-dioxane units, XRD confirms spatial arrangements, while NMR detects dynamic conformers in solution . Iterative validation across methods minimizes misinterpretation .

What analytical techniques are essential for characterizing this compound in synthetic chemistry?

Level: Basic

Answer:

Key techniques include: